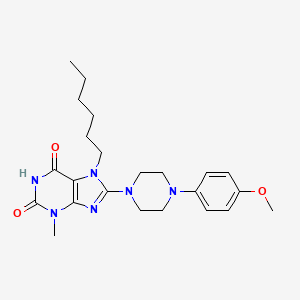

7-hexyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-hexyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O3 and its molecular weight is 440.548. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

7-hexyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, particularly focusing on its therapeutic potential in various fields such as antiviral and cardiovascular applications.

Structural Characteristics

The compound features a purine core with several functional groups that contribute to its biological activity:

- Molecular Formula : C23H32N6O3

- Molecular Weight : 440.548 g/mol

- Key Functional Groups :

- A hexyl group at the 7-position enhances lipophilicity.

- A 4-(4-methoxyphenyl)piperazine moiety at the 8-position may confer specific pharmacological properties.

These structural features suggest that the compound could interact with various biological targets, making it a candidate for further pharmacological studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Alkylation : The introduction of the hexyl group using alkyl halides.

- Formation of the Piperazine Ring : Utilizing various reagents and catalysts to facilitate the formation of the piperazine moiety.

- Purification : The final product is purified to achieve a high degree of purity (usually around 95%).

Antiviral Activity

Preliminary studies indicate that this compound may exhibit antiviral properties, particularly against coronaviruses. The proposed methods for evaluating its antiviral activity include:

- Cell Culture Assays : Testing the compound's ability to inhibit viral replication.

- Animal Models : Assessing efficacy in vivo to determine therapeutic potential.

Cardiovascular Effects

Research has also focused on the cardiovascular effects of this compound and its derivatives. Notably, some derivatives have demonstrated significant antiarrhythmic and antihypertensive activities in experimental models. These findings suggest that the compound could be developed as a treatment for cardiovascular diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

-

Antiviral Research :

- A study indicated that compounds with similar purine structures exhibited antiviral activity against various viruses, supporting further investigation into this compound's potential in treating viral infections .

-

Cardiovascular Studies :

- In a model of induced arrhythmia, derivatives of this compound showed considerable efficacy in restoring normal heart rhythm and reducing blood pressure .

- Pharmacological Properties :

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-Methoxypurine | Methoxy group on purine | Simpler structure; less lipophilic |

| 7-Allyl-purine | Allyl group instead of hexyl | Different hydrophobic properties |

| 8-(2-Methoxyphenyl)purine | Two methoxy groups | Increased polarity; different biological activity |

The unique combination of a hexyl chain and a piperazine moiety in this compound may confer distinct pharmacological properties not observed in simpler derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities:

- Antiviral Activity : The compound has been investigated for its ability to inhibit viral replication, particularly against coronaviruses. Initial screening in cell culture assays suggests it may possess antiviral properties, warranting further exploration in animal models of viral infections.

- Antioxidant Properties : Research has shown that the compound may exert antioxidant effects by modulating oxidative stress pathways. This activity is crucial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Evidence indicates that the compound can inhibit pro-inflammatory cytokines and modulate pathways such as the NLRP3 inflammasome, which is involved in chronic inflammatory conditions like gout and arthritis.

Pharmacological Applications

The unique combination of structural features in 7-hexyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione allows for targeted drug design aimed at specific biological pathways. Potential pharmacological applications include:

- Therapeutic Agent for Viral Infections : Given its antiviral activity, the compound could serve as a therapeutic agent against various viral diseases.

- Management of Inflammatory Disorders : Its anti-inflammatory properties suggest potential use in treating conditions characterized by chronic inflammation.

Research Findings and Case Studies

Several studies have been conducted to elucidate the mechanisms of action and therapeutic potential of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Antioxidant | Modulation of oxidative stress pathways | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

In one study examining the effects on inflammatory pathways, it was found that the compound significantly downregulated inflammatory markers in macrophage cell lines stimulated with lipopolysaccharide (LPS) and monosodium urate (MSU) crystals. It inhibited NF-kB activation, a key transcription factor involved in inflammation.

Another aspect explored was the compound's effect on xanthine oxidase (XOD), an enzyme implicated in uric acid production. Inhibition of XOD activity suggests that this compound could be beneficial in managing hyperuricemia.

Eigenschaften

IUPAC Name |

7-hexyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O3/c1-4-5-6-7-12-29-19-20(26(2)23(31)25-21(19)30)24-22(29)28-15-13-27(14-16-28)17-8-10-18(32-3)11-9-17/h8-11H,4-7,12-16H2,1-3H3,(H,25,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEXHWIVAOJWDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC=C(C=C4)OC)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.